Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcillin disodium w/Clavulanate potassium (151) (Timentin): is a combination antibiotic used to treat a variety of bacterial infections. Ticarcillin is a penicillin β-lactam antibiotic that is susceptible to β-lactamase degradation. Clavulanate potassium is a β-lactamase inhibitor that enhances the efficacy of ticarcillin by preventing its degradation. This combination is particularly effective against gram-negative bacteria and resistant strains of Agrobacterium species .
Mechanism of Action
Target of Action
The primary target of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ticarcillin Disodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the inhibition of cell wall biosynthesis . Clavulanate Potassium is a specific inhibitor of β-lactamase, an enzyme produced by some bacteria that degrades the antibiotic, rendering it ineffective . By inhibiting β-lactamase, Clavulanate Potassium protects Ticarcillin Disodium against inactivation, enhancing its antibacterial activity .
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . By inhibiting this pathway, Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) prevents the cross-linking of peptidoglycan strands, disrupting the bacterial cell wall structure and leading to bacterial cell death .
Pharmacokinetics
Ticarcillin Disodium is widely distributed into tissue, interstitial fluid, pleural fluid, and bile . It is slightly metabolized in the liver . The majority of Ticarcillin Disodium is excreted in the urine . The half-life of Ticarcillin Disodium is approximately 1.1 to 1.2 hours . Clavulanate Potassium is also metabolized in the liver and excreted in the urine . Its half-life is approximately 1.1 to 1.5 hours .
Result of Action
The result of the action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the lysis of the bacterial cell due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can degrade Ticarcillin Disodium, reducing its effectiveness . The addition of clavulanate potassium counteracts this by inhibiting β-lactamase . Furthermore, the drug’s effectiveness can be influenced by the patient’s renal function, as impaired renal function can lead to increased levels of the drug in the body .
Biochemical Analysis
Biochemical Properties
Ticarcillin disodium with clavulanate potassium (15:1) plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity . Clavulanate potassium, on the other hand, inhibits beta-lactamase enzymes, preventing the degradation of ticarcillin . This combination interacts with enzymes such as transpeptidases and beta-lactamases, ensuring the effective inhibition of bacterial growth.
Cellular Effects
Ticarcillin disodium with clavulanate potassium (15:1) affects various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell lysis and death by disrupting cell wall synthesis . This compound influences cell signaling pathways by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall . Additionally, it can affect gene expression related to cell wall synthesis and repair mechanisms, ultimately impacting cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of ticarcillin disodium with clavulanate potassium (15:1) involves the inhibition of bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . Clavulanate potassium binds to beta-lactamase enzymes, inhibiting their activity and protecting ticarcillin from degradation . This dual action ensures the effective inhibition of bacterial growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticarcillin disodium with clavulanate potassium (15:1) can change over time. The stability of the compound is influenced by factors such as temperature and pH . Degradation of the compound can lead to reduced efficacy over time. Long-term studies have shown that prolonged exposure to ticarcillin disodium with clavulanate potassium (15:1) can lead to the development of resistant bacterial strains, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
The effects of ticarcillin disodium with clavulanate potassium (15:1) vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects include the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, which varies depending on the bacterial strain and infection site .
Metabolic Pathways
Ticarcillin disodium with clavulanate potassium (15:1) is involved in metabolic pathways related to its degradation and excretion. Ticarcillin is primarily excreted unchanged in the urine, while clavulanate potassium undergoes hepatic metabolism . Enzymes such as beta-lactamases and hepatic enzymes play a role in the metabolism of this compound . The interaction with these enzymes can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the treatment.
Transport and Distribution
Ticarcillin disodium with clavulanate potassium (15:1) is transported and distributed within cells and tissues through various mechanisms. Ticarcillin is distributed into tissues, interstitial fluid, pleural fluid, and bile . Clavulanate potassium is also well-distributed in body tissues, including the central nervous system when meninges are inflamed . Transporters and binding proteins facilitate the movement of these compounds across cellular membranes, affecting their localization and accumulation.
Subcellular Localization
The subcellular localization of ticarcillin disodium with clavulanate potassium (15:1) is primarily within the bacterial cell wall, where it exerts its bactericidal effects . Ticarcillin targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, while clavulanate potassium inhibits beta-lactamase enzymes in the periplasmic space . This localization is crucial for the effective inhibition of bacterial cell wall synthesis and the prevention of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ticarcillin Disodium: Ticarcillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, such as thiophene-2-acetic acid.
Clavulanate Potassium: Clavulanic acid is produced through fermentation using Streptomyces clavuligerus.
Industrial Production Methods:
- The industrial production of Timentin involves the separate synthesis of ticarcillin disodium and clavulanate potassium, followed by their combination in a 15:1 ratio. The final product is formulated as a powder for reconstitution into an injectable solution .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Ticarcillin and clavulanate can undergo oxidation and reduction reactions, although these are not typically involved in their primary mechanism of action.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize ticarcillin, although this is not a common reaction in its therapeutic use.
Reducing Agents: Sodium borohydride can reduce ticarcillin, but this reaction is also not typical in its clinical application.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Ticarcillin disodium w/Clavulanate potassium is used in antimicrobial susceptibility tests to determine the efficacy of antibiotics against various bacterial strains .
Biology:
- In plant biology, Timentin is used to eliminate Agrobacterium following the transformation of foreign DNA into plant cells .
Medicine:
- Timentin is used to treat a wide range of bacterial infections, including those caused by resistant strains. It is particularly effective against Pseudomonas aeruginosa and other gram-negative bacteria .
Industry:
Comparison with Similar Compounds
Carbenicillin: Another penicillin β-lactam antibiotic with a similar mechanism of action but less effective against β-lactamase-producing bacteria.
Piperacillin/Tazobactam: A combination of piperacillin (a penicillin antibiotic) and tazobactam (a β-lactamase inhibitor) with a broader spectrum of activity.
Uniqueness:
Properties
CAS No. |
116876-37-0 |
---|---|
Molecular Weight |
N/A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.